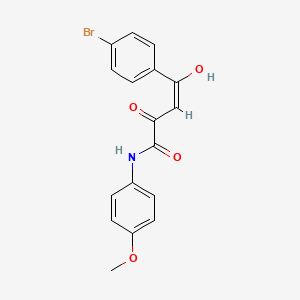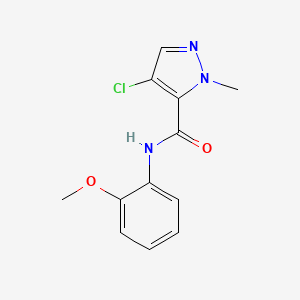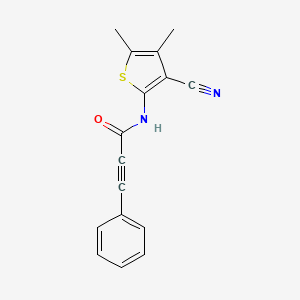
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in various scientific fields. In
Mécanisme D'action
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing substrate binding. It has been shown to be a potent inhibitor of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. By inhibiting MMP activity, 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide can prevent the degradation of extracellular matrix (ECM) proteins, which are essential for tissue integrity and function.
Biochemical and physiological effects:
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and inflammation. It has also been shown to reduce the incidence of cardiovascular diseases by preventing the degradation of ECM proteins in the arterial wall.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has several advantages for lab experiments, including its potency and specificity for MMP inhibition. It has also been shown to be effective in vivo, making it a useful tool for studying the role of MMPs in various physiological and pathological conditions. However, 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide in lab experiments.
Orientations Futures
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has several potential future directions, including its use as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. It can also be used as a tool for studying the role of MMPs in various physiological and pathological conditions. Further research is needed to explore the potential of 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide in these areas and to develop more potent and specific MMP inhibitors.
Méthodes De Synthèse
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide can be synthesized from 4-bromo-2-nitrophenol and 4-methoxyphenylacetic acid through a series of chemical reactions. The first step involves the reduction of the nitro group to an amine, which is then coupled with the carboxylic acid group to form an amide bond. The resulting compound is then subjected to a series of chemical modifications to produce 4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide.
Applications De Recherche Scientifique
4-(4-bromophenyl)-2-hydroxy-N-(4-methoxyphenyl)-4-oxo-2-butenamide has been extensively studied for its potential applications in various scientific fields, including cancer research, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tissue remodeling and degradation. MMPs are involved in various physiological processes, including wound healing, angiogenesis, and tissue repair. However, their overexpression has been associated with various pathological conditions, including cancer metastasis, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
(E)-4-(4-bromophenyl)-4-hydroxy-N-(4-methoxyphenyl)-2-oxobut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-23-14-8-6-13(7-9-14)19-17(22)16(21)10-15(20)11-2-4-12(18)5-3-11/h2-10,20H,1H3,(H,19,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWPYGGIGLEOKU-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)/C=C(\C2=CC=C(C=C2)Br)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(4-phenyl-1-piperidinyl)acetyl]-3-azetidinyl}pyridine](/img/structure/B5442486.png)


![1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5442515.png)
![2-[4-(1H-tetrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5442523.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropylpyrimidine](/img/structure/B5442565.png)
![(2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({methyl[(3-methylisoxazol-5-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5442575.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5442584.png)
![1-(2-fluorophenyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B5442585.png)
![2-[2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5442591.png)
